tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate
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Overview
Description
tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a bromine atom, and a methyl group attached to a benzyl(methyl)carbamate structure, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-3-methylbenzyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-bromo-3-methylbenzyl(methyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed:
Substitution: Formation of substituted benzyl carbamates.
Oxidation: Formation of carboxylic acid derivatives.
Hydrolysis: Formation of amines and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology and Medicine: In biological research, this compound can be used to modify peptides and proteins, aiding in the study of enzyme mechanisms and protein interactions. It is also explored for its potential use in drug development .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its role as a versatile intermediate makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-3-methylbenzyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used for protecting amines, but with different deprotection conditions.
Methyl carbamate: A smaller carbamate that offers different reactivity and protection properties.
Uniqueness: tert-Butyl 2-bromo-3-methylbenzyl(methyl)carbamate is unique due to the presence of the bromine atom and the methyl group on the benzyl ring. These substituents provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis. The combination of the tert-butyl carbamate protecting group with the bromine and methyl substituents enhances its utility in complex synthetic routes.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-7-6-8-11(12(10)15)9-16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCGRBVERJCWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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